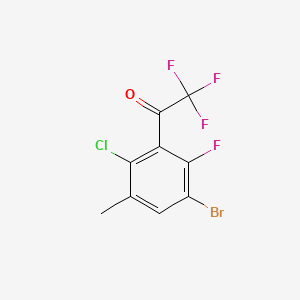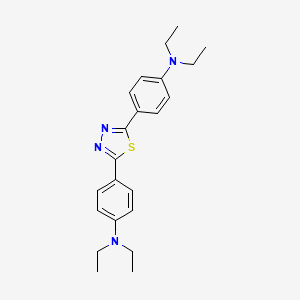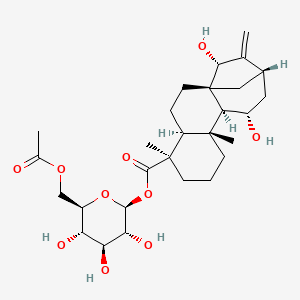
6'-O-Acetylpaniculoside II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6’-O-Acetylpaniculoside II involves the glycosylation of a polysaccharide. This process can be custom synthesized to produce high-purity carbohydrates . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the glycosylation process.
Industrial Production Methods: Industrial production of 6’-O-Acetylpaniculoside II is achieved through advanced chemical synthesis techniques. These methods ensure the compound’s high purity and consistency, making it suitable for research and development purposes .
Análisis De Reacciones Químicas
Types of Reactions: 6’-O-Acetylpaniculoside II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions include various derivatives of 6’-O-Acetylpaniculoside II, which can be used for further research and development .
Aplicaciones Científicas De Investigación
6’-O-Acetylpaniculoside II has a wide range of scientific research applications, including:
Chemistry: It is used in complex carbohydrate chemistry due to its unique structure and properties.
Biology: The compound is studied for its potential biological activities, including its role in various biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant properties.
Industry: It is used in the development of high-purity carbohydrates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 6’-O-Acetylpaniculoside II involves its interaction with specific molecular targets and pathways. The compound undergoes glycosylation, which is a chemical reaction between the glycone of a saccharide and an electrophile . This interaction leads to various biochemical effects, including potential antioxidant activities .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C28H42O10 |
|---|---|
Peso molecular |
538.6 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl] (1R,4S,5R,9R,10S,11S,13S,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C28H42O10/c1-13-15-10-16(30)22-26(3)7-5-8-27(4,18(26)6-9-28(22,11-15)23(13)34)25(35)38-24-21(33)20(32)19(31)17(37-24)12-36-14(2)29/h15-24,30-34H,1,5-12H2,2-4H3/t15-,16+,17-,18+,19-,20+,21-,22+,23-,24+,26-,27-,28-/m1/s1 |
Clave InChI |
QMDOXTLVLXTCOY-XHDYRJEISA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]2(CCC[C@@]3([C@@H]2CC[C@]45[C@H]3[C@H](C[C@H](C4)C(=C)[C@H]5O)O)C)C)O)O)O |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C2(CCCC3(C2CCC45C3C(CC(C4)C(=C)C5O)O)C)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14757993.png)
![(1S,4R,7R,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B14757998.png)
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-ethynylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B14758022.png)

![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene](/img/structure/B14758031.png)
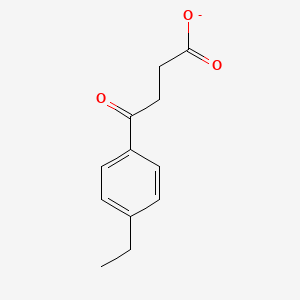
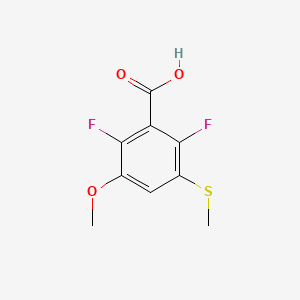
![14H-Dibenzo[a,h]phenothiazine](/img/structure/B14758068.png)
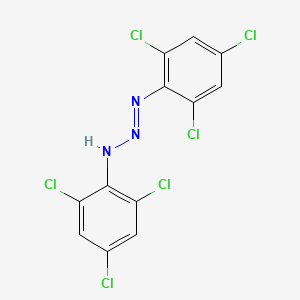
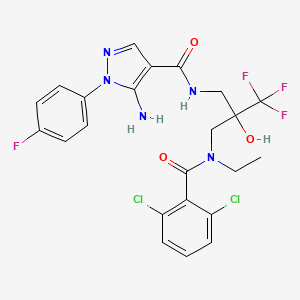
![3-Methyl-2-(4-nitro-phenyl)-5-phenyl-3,5-dihydro-thieno[2,3-d]pyrimidine-4,6-dione](/img/structure/B14758093.png)
